Physical and chemical properties of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate
Physical and chemical properties of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate
Title: Physical and Chemical Properties of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate: Synthesis, Mechanisms, and Applications in Gaucher Disease Modeling
Executive Summary
As a Senior Application Scientist in biochemical pharmacology, the selection of precise synthetic intermediates is critical for developing robust disease models. 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate (CAS: 25348-62-3) is a highly specialized, sterically constrained cyclic thiocarbonate[1]. While it possesses no direct biological activity, it is the indispensable synthetic precursor for Conduritol B epoxide (CBE) [2]. CBE is a mechanism-based irreversible inhibitor (suicide inhibitor) of retaining β-glucosidases, specifically acid β-glucosidase (glucocerebrosidase, GCase)[3].
By utilizing this thiocarbonate intermediate, chemists can execute a stereospecific olefination that perfectly preserves the myo-inositol stereocenters. The resulting CBE is utilized globally to generate the chemically-induced "Gaucher mouse," a premier in vivo model for studying lysosomal storage disorders and evaluating novel lipid-clearing therapeutics[4][5].
Physicochemical Profiling
The physical and chemical parameters of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate dictate its handling, stability, and reactivity during downstream synthesis. The cyclic thiocarbonate moiety introduces significant ring strain, making it highly susceptible to thiophilic attack, while the four acetate groups protect the remaining hydroxyls and confer organic solubility.
Table 1: Physicochemical Properties & Scientific Relevance
| Property | Value | Scientific Relevance / Causality |
| CAS Number | 25348-62-3 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₅H₁₈O₁₀S | Highlights the presence of the reactive sulfur atom essential for olefination[1]. |
| Molecular Weight | 390.36 g/mol | Required for precise stoichiometric calculations during the Corey-Winter reaction[1]. |
| Accurate Mass | 390.0621 | Utilized for HRMS (High-Resolution Mass Spectrometry) validation of the synthesized lot[2]. |
| SMILES | CC(=O)O[C@H]1C)C)[C@@H]2OC(=S)O[C@@H]2[C@@H]1OC(=O)C | Defines the exact cis-1,2-thiocarbonate stereochemistry required for syn-elimination[1]. |
| Storage Temperature | +4°C (Short term) / -20°C (Long term) | Prevents spontaneous hydrolysis of the thiocarbonate and acetate protecting groups[2]. |
| Solubility | Soluble in DCM, Chloroform, DMSO | Facilitates homogeneous phase reactions during downstream olefination. |
Mechanistic Chemistry: The Corey-Winter Olefination Pathway
The causality behind using a thiocarbonate intermediate lies in the rigorous stereochemical demands of Conduritol B. Direct dehydration of myo-inositol lacks regioselectivity and would epimerize the chiral centers. By locking the 1,2-cis-diol into a cyclic thiocarbonate, we set the stage for a Corey-Winter olefination .
When treated with a thiophile (such as trimethyl phosphite), the sulfur atom is abstracted, forming a transient carbene. This carbene undergoes a concerted, stereospecific syn-elimination, extruding carbon dioxide and yielding the highly specific cyclohexene ring of Conduritol B tetraacetate without disturbing the adjacent stereocenters.
Fig 1. Stereospecific synthesis of Conduritol B Epoxide via the 1,2-thiocarbonate intermediate.
Protocol 1: Synthesis of Conduritol B Epoxide (Self-Validating Workflow)
-
Olefination: Dissolve 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate (1.0 eq) in neat trimethyl phosphite (excess). Reflux under inert argon for 4-6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the UV-active thiocarbonate spot confirms the extrusion of CO₂ and formation of Conduritol B tetraacetate.
-
-
Deacetylation: Concentrate the mixture in vacuo. Dissolve the crude tetraacetate in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén transesterification). Stir at room temperature for 2 hours.
-
Validation: Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate to yield pure Conduritol B.
-
-
Epoxidation: Dissolve Conduritol B in an aqueous/organic biphasic system. Add meta-chloroperoxybenzoic acid (mCPBA). Stir at 4°C for 24 hours. The steric bulk of the adjacent hydroxyls directs the epoxidation to the desired face, yielding Conduritol B epoxide (CBE)[2].
Downstream Application: GCase Inhibition and the Gaucher Mouse
Once synthesized, CBE serves as an irreversible, active-site-directed inhibitor of GCase. The epoxide ring of CBE mimics the oxocarbenium ion-like transition state of the natural substrate (glucosylceramide). When CBE enters the GCase active site, the catalytic nucleophile (Glu340 in human GCase) attacks the strained epoxide ring. This ring-opening event forms a highly stable, covalent ester adduct that permanently inactivates the enzyme[3].
Fig 2. Mechanism-based irreversible inactivation of GCase by Conduritol B Epoxide.
Protocol 2: In Vivo Generation of the Gaucher Mouse Model
The administration of CBE effectively abolishes GCase activity, leading to the rapid accumulation of glucosylceramide in macrophages, mimicking the pathology of Gaucher disease[4][5].
-
Formulation: Dissolve CBE in sterile PBS (Phosphate Buffered Saline) immediately prior to use. Causality: Aqueous solutions of epoxides are subject to slow hydrolysis; fresh preparation ensures maximum active titer.
-
Administration: Administer CBE via intraperitoneal (IP) injection to C57BL/6 mice at a dose of 100 mg/kg body weight daily for 14 to 28 days.
-
System Validation (Ex Vivo GCase Assay):
-
Euthanize a subset of mice at day 3. Harvest the liver and spleen.
-
Homogenize tissues in citrate-phosphate buffer (pH 5.2) containing 0.1% Triton X-100.
-
Incubate the lysate with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc) .
-
Validation: A reduction of >95% in fluorescence (Ex 360 nm / Em 450 nm) compared to vehicle-treated controls confirms successful suicide inhibition of GCase, validating the model for subsequent therapeutic testing[5].
-
Table 2: Pharmacodynamic Metrics of CBE in Gaucher Models
| Parameter | Typical Value | Causality / Implication |
| GCase Inhibition (In Vitro IC₅₀) | ~10-50 µM | High affinity for the active site due to structural mimicry of the transition state. |
| In Vivo Half-Life | < 2 hours | Rapid clearance necessitates daily IP injections to maintain the Gaucher phenotype. |
| Tissue Glucosylceramide Increase | 10x to 50x baseline | Validates the functional block in lipid catabolism, confirming the disease state[5]. |
References
-
LGC Standards. "3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate Product Details." LGC Standards. 1
-
Legler, G. (1968). "Untersuchungen zum Wirkungsmechanismus glykosidspaltender Enzyme, III. Markierung des aktiven Zentrums einer β-Glucosidase aus Aspergillus wentii mit [14C]Condurit-B-epoxid." Hoppe-Seyler's Z. Physiol. Chem., 349, 767-774. 3
-
Kanfer, J. N., Legler, G., Sullivan, J., Raghavan, S. S., & Mumford, R. A. (1975). "The Gaucher mouse." Biochemical and Biophysical Research Communications, 67(1), 85-90. 4
-
Datta, S. C., & Radin, N. S. (1988). "Normalization of liver glucosylceramide levels in the "Gaucher" mouse by phosphatidylserine injection." Biochemical and Biophysical Research Communications, 152(1), 155-160. 5
Sources
- 1. 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate [lgcstandards.com]
- 2. 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate [lgcstandards.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. The Gaucher mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normalization of liver glucosylceramide levels in the "Gaucher" mouse by phosphatidylserine injection - PubMed [pubmed.ncbi.nlm.nih.gov]
